molecular formula C₈H₅D₄KO₄S B1151095 4-Ethylphenyl-d4 Sulfate Potassium Salt

4-Ethylphenyl-d4 Sulfate Potassium Salt

Cat. No.: B1151095
M. Wt: 244.34
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethylphenyl-d4 Sulfate Potassium Salt is a high-purity, deuterated analog of the gut microbiome-derived metabolite 4-ethylphenyl sulfate (4-EPS). As a stable isotopically labeled internal standard, it is essential for the precise quantification of 4-EPS in complex biological matrices such as plasma, urine, and stool samples using mass spectrometry-based methods like LC-MS/MS. This enables accurate tracking of metabolite flux in research settings. The non-deuterated form, 4-EPS, is a sulfated host-modified derivative of 4-ethylphenol (4EP), which is exclusively produced by specific gut microbiota from dietary aromatic amino acids. Research has shown that elevated systemic levels of 4-EPS are associated with neurological and behavioral phenotypes. Studies in mice indicate that 4-EPS can cross the blood-brain barrier, where it reduces mature oligodendrocytes and impairs myelin formation in the brain, affecting neuronal connectivity. In clinical research, higher plasma concentrations of 4-EPS have been significantly correlated with anxiety and irritability in individuals with autism spectrum disorder (ASD). Consequently, this compound is a critical reagent for investigating the gut-brain axis, the role of microbial metabolites in neurodevelopment, and for exploring potential interventions for conditions linked to elevated 4-EPS levels. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for personal use.

Properties

Molecular Formula

C₈H₅D₄KO₄S

Molecular Weight

244.34

Synonyms

4-Ethylphenol-d4 1-(Hydrogen sulfate) Potassium Salt

Origin of Product

United States

Chemical Synthesis and Structural Elucidation in Research Contexts

Synthetic Pathways for 4-Ethylphenyl-d4 Sulfate (B86663) Potassium Salt

The synthesis of 4-Ethylphenyl-d4 Sulfate Potassium Salt is a multi-step process that begins with the deuteration of the aromatic ring of a suitable precursor, followed by the introduction of the ethyl and sulfate moieties, and finally, salt formation. A plausible and commonly employed synthetic route is outlined below:

Step 1: Deuteration of Phenol (B47542)

The initial step involves the incorporation of deuterium (B1214612) atoms onto the phenyl ring of phenol. This can be achieved through acid-catalyzed hydrogen-deuterium exchange reactions.

Step 2: Friedel-Crafts Ethylation

The deuterated phenol then undergoes a Friedel-Crafts ethylation reaction to introduce the ethyl group at the para position. This reaction typically employs an ethylating agent in the presence of a Lewis acid catalyst.

Step 3: Sulfation of 4-Ethyl-d4-phenol

The resulting 4-ethyl-d4-phenol is then sulfated to introduce the sulfate group. A common and effective method for the sulfation of phenols is the use of a sulfur trioxide pyridine (B92270) complex. This reagent offers a milder alternative to other sulfating agents, minimizing potential side reactions.

Step 4: Formation of the Potassium Salt

The final step involves the conversion of the resulting 4-Ethylphenyl-d4 Sulfate to its potassium salt. This is typically achieved by reacting the sulfate with a potassium base, such as potassium hydroxide (B78521), followed by purification and isolation of the final product.

StepReactionKey Reagents and ConditionsProduct
1DeuterationPhenol, Deuterated acid (e.g., D2SO4), heatPhenol-d5
2Friedel-Crafts EthylationPhenol-d5, Ethylating agent (e.g., ethyl bromide), Lewis acid (e.g., AlCl3)4-Ethyl-2,3,5,6-d4-phenol
3Sulfation4-Ethyl-2,3,5,6-d4-phenol, Sulfur trioxide pyridine complex4-Ethylphenyl-d4 Sulfate
4Salt Formation4-Ethylphenyl-d4 Sulfate, Potassium hydroxideThis compound

Isotopic Labeling Strategies and Their Advantages for Analytical Standards

Isotopic labeling, particularly with stable isotopes like deuterium (²H or D), is a powerful technique for creating internal standards for use in mass spectrometry-based quantitative analysis. The use of this compound as an internal standard offers several key advantages over the use of non-labeled or other types of labeled standards.

The primary advantage of deuterium labeling lies in the mass difference it introduces between the analyte (4-Ethylphenyl Sulfate) and the internal standard (this compound). This mass shift allows for their simultaneous detection and differentiation by a mass spectrometer, which is the foundation of the stable isotope dilution method.

AdvantageDescription
Co-elution with Analyte The deuterated standard has nearly identical physicochemical properties to the native analyte, ensuring they behave similarly during sample preparation and chromatographic separation.
Correction for Matrix Effects Any signal suppression or enhancement caused by the sample matrix will affect both the analyte and the internal standard equally, allowing for accurate correction.
Improved Precision and Accuracy By normalizing the analyte response to the internal standard response, variability in sample handling, injection volume, and instrument response is minimized, leading to more precise and accurate quantification.
Reduced Isotopic Crosstalk The mass difference of 4 Da between the analyte and the d4-labeled standard minimizes the potential for isotopic overlap, ensuring a clean and unambiguous signal for both compounds.

Chemical Characterization Techniques Utilized in Research Synthesis

The structural integrity, chemical purity, and isotopic enrichment of newly synthesized this compound must be rigorously confirmed using a combination of analytical techniques. These methods provide a comprehensive characterization of the compound, ensuring its suitability as an analytical standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring will be slightly affected by the presence of deuterium, which can be observed and used for structural confirmation.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a definitive confirmation of the positions and extent of deuteration.

Mass Spectrometry (MS):

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the confirmation of the elemental composition of the compound and provides a precise measure of the isotopic enrichment by analyzing the relative intensities of the isotopic peaks.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of 4-Ethylphenyl-d4 Sulfate will be characteristic of its structure, and the mass shifts in the fragments compared to the non-labeled compound will confirm the location of the deuterium labels.

TechniquePurposeExpected Observations for this compound
¹H NMRStructural confirmation and determination of deuteration sites.Absence of aromatic proton signals; signals for the ethyl group (quartet and triplet) would be present.
¹³C NMRConfirmation of the carbon skeleton.Signals for all eight carbon atoms with slight shifts in the aromatic region due to the deuterium labeling.
HRMSConfirmation of elemental composition and isotopic purity.A molecular ion peak corresponding to the exact mass of C8H5D4KO4S. The isotopic distribution will show a high abundance of the d4 species.
MS/MSStructural elucidation through fragmentation analysis.A characteristic fragmentation pattern with mass shifts in the fragments containing the deuterated phenyl ring.

Metabolic Biochemistry and Biotransformation Pathways

Origin of 4-Ethylphenyl Sulfate (B86663) (Unlabeled Analog) from Precursor Metabolism

4-Ethylphenyl sulfate (4EPS) is not directly ingested but is an end-product of a multi-step biotransformation process that begins with the dietary amino acid tyrosine and involves both microbial and host enzymatic activities. researchgate.netscite.ai The gut microbiome first converts tyrosine into 4-ethylphenol (B45693) (4EP), which is then absorbed and sulfated by the host. nih.govfrontiersin.org

Microbial Tyrosine Fermentation to 4-Ethylphenol

The initial and rate-limiting steps in the formation of 4EPS occur within the gut, where specific commensal bacteria metabolize dietary tyrosine. researchgate.netnih.gov The transformation of tyrosine to 4-ethylphenol (4EP) is a multi-enzyme process. nih.gov

The proposed biosynthetic pathway involves three key enzymatic reactions:

Tyrosine to p-Coumaric Acid : The pathway begins with the deamination of tyrosine by the enzyme tyrosine ammonia-lyase (TAL) to form p-coumaric acid. nih.gov

p-Coumaric Acid to 4-Vinylphenol (B1222589) : The intermediate p-coumaric acid is then decarboxylated by phenolic acid decarboxylase (PAD) to yield 4-vinylphenol. nih.gov

4-Vinylphenol to 4-Ethylphenol : Finally, the vinyl group of 4-vinylphenol is reduced by vinyl phenol (B47542) reductase (VPR) to produce the final microbial metabolite, 4-ethylphenol. nih.gov

Studies have identified specific gut bacteria capable of carrying out these transformations. For instance, engineered strains of Bacteroides ovatus and Lactobacillus plantarum have been shown to perform these steps. nih.gov Other bacteria, such as those from the Clostridium genus, are also known to be involved in the metabolism of aromatic amino acids to produce phenolic compounds. nih.gov

Table 1: Microbial Enzymatic Pathway from Tyrosine to 4-Ethylphenol

StepPrecursorEnzymeProduct
1L-TyrosineTyrosine Ammonia-Lyase (TAL)p-Coumaric Acid
2p-Coumaric AcidPhenolic Acid Decarboxylase (PAD)4-Vinylphenol
34-VinylphenolVinyl Phenol Reductase (VPR)4-Ethylphenol

Host Sulfation by Sulfotransferases

Once formed by the gut microbiota, 4-ethylphenol is absorbed into the host's bloodstream. frontiersin.org Due to its phenolic structure, it undergoes Phase II metabolism, primarily through sulfation, a conjugation reaction catalyzed by a supergene family of enzymes called sulfotransferases (SULTs). oup.com This process occurs predominantly in the liver, but other tissues like the intestine and kidney also contribute. researchgate.netxenotech.com

The sulfation reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4-ethylphenol. scite.aioup.com This conjugation significantly increases the water solubility of the compound, transforming the more lipophilic 4-ethylphenol into the highly polar and water-soluble 4-ethylphenyl sulfate (4EPS), which can then be readily excreted in the urine. frontiersin.orgoup.com Research indicates that the specific host enzyme primarily responsible for the sulfation of 4-ethylphenol is SULT1A1 , a major phenol sulfotransferase in humans. nih.govnih.gov

Investigation of Enzymatic Activities Involved in Conjugation

The enzymatic conjugation of 4-ethylphenol is a critical step in its detoxification and elimination. The activity of sulfotransferases is paramount in this process. SULTs are a diverse family of enzymes, with different isoforms exhibiting varying substrate specificities and kinetic properties. oup.comnih.gov

The SULT1A subfamily, particularly SULT1A1, is well-known for its role in metabolizing a wide array of small phenolic compounds. nih.gov Studies on the kinetics of SULT1A1 with various phenolic substrates, such as 4-nitrophenol (B140041) and acetaminophen, reveal that the enzyme typically follows Michaelis-Menten kinetics, although substrate inhibition at high concentrations is a common feature. nih.govnih.gov This inhibition means that as the concentration of the phenolic substrate increases beyond a certain point, the rate of the enzymatic reaction begins to decrease. nih.gov

For SULT1A1, the Michaelis constant (Kₘ) for phenolic substrates is typically in the low micromolar range, indicating a high affinity. nih.govacs.org For example, the Kₘ of SULT1A1 for 4-nitrophenol has been reported to be approximately 0.84 µM. nih.gov While specific kinetic data for 4-ethylphenol is not as extensively documented, its structural similarity to other known SULT1A1 substrates suggests it would be metabolized with high efficiency. The catalytic efficiency (kcat/Kₘ) of SULT isoforms for their substrates determines the rate of conjugation and subsequent clearance from the body. nih.gov

Table 2: Key Human Sulfotransferase Families and Their Relevance

SULT FamilyPrimary IsoformsTypical SubstratesRelevance to 4-Ethylphenol Metabolism
SULT1 SULT1A1, SULT1A3, SULT1E1Small phenols, catecholamines, estrogensSULT1A1 is the primary enzyme responsible for the sulfation of 4-ethylphenol. nih.govnih.gov
SULT2 SULT2A1, SULT2B1Steroids (e.g., DHEA), cholesterolNot primarily involved in the metabolism of simple phenols like 4-ethylphenol. nih.gov
SULT4 SULT4A1Brain-specific, function less definedPrimarily expressed in the brain; unlikely to be a major contributor to systemic 4-ethylphenol metabolism. oup.com

Comparative Metabolic Studies of Analogues and Related Compounds

To better understand the biological significance of 4-ethylphenol and its sulfated conjugate, researchers often conduct comparative studies with structurally similar compounds. The most relevant analogue for comparison is p-cresol (B1678582) (4-methylphenol), another gut-derived microbial metabolite of tyrosine. researchgate.netfrontiersin.org

Both 4-ethylphenol (4EP) and p-cresol (4MP) are generated through similar microbial fermentation pathways and undergo subsequent sulfation by the host to form 4-ethylphenyl sulfate (4EPS) and p-cresol sulfate (pCS), respectively. researchgate.netfrontiersin.org In circulation, both compounds are found predominantly in their sulfated forms. frontiersin.org

Despite their structural similarity—differing only by a single carbon in the alkyl side chain—their metabolic and physicochemical properties, and biological implications, show notable differences. The addition of an ethyl group in 4EP, compared to the methyl group in 4MP, alters its lipophilicity. frontiersin.org

Table 3: Comparative Properties of 4-Ethylphenol and p-Cresol

Property4-Ethylphenol (4EP)p-Cresol (4MP)
Precursor TyrosineTyrosine
Microbial Product 4-Ethylphenol4-Methylphenol
Host Metabolite 4-Ethylphenyl Sulfate (4EPS)p-Cresol Sulfate (pCS)
Molecular Weight (Da) 122.17108.14
LogP (Lipophilicity) 2.581.94
Primary Host Enzyme SULT1A1SULT1A1

Data sourced from PubChem and supporting literature. frontiersin.org

Studies have shown that while both metabolites are linked to certain health conditions, 4EPS appears to be a more potent neuromodulator in some contexts. frontiersin.org In vitro sulfotransferase assays using mouse tissue extracts have confirmed that both 4EP and 4MP are efficiently sulfated. frontiersin.org However, the slight difference in their chemical structure, particularly the length of the alkyl chain, can influence their interaction with enzymes and transport proteins, potentially leading to different rates of metabolism and tissue distribution. Further research is ongoing to fully elucidate the distinct biological roles stemming from these subtle metabolic differences.

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of specific compounds within complex biological samples. nih.govresearchgate.net Its high sensitivity and selectivity make it the gold standard for bioanalysis, including the measurement of uremic toxins. igminresearch.comnih.gov

The most accurate method for quantification via mass spectrometry is isotope dilution, which relies on the use of a stable isotope-labeled internal standard (SIL-IS). 4-Ethylphenyl-d4 Sulfate (B86663) Potassium Salt is an ideal SIL-IS for the quantification of its non-labeled counterpart, 4-ethylphenyl sulfate.

The principle of isotope dilution mass spectrometry involves adding a known quantity of the SIL-IS to the sample at the beginning of the analytical process. researchgate.net Because the SIL-IS is chemically identical to the analyte, it behaves the same way during sample extraction, cleanup, and chromatographic separation, and it experiences the same degree of ionization enhancement or suppression in the mass spectrometer's ion source. researchgate.net However, due to the mass difference from the incorporated deuterium (B1214612) atoms, the SIL-IS can be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the analyte's signal to the SIL-IS's signal, any variations or losses during sample processing can be precisely corrected for. This approach significantly improves the accuracy and precision of the quantification, which is why the use of deuterated internal standards is a cornerstone of robust bioanalytical methods. japsonline.commdpi.com

Developing a reliable LC-MS/MS method for quantifying a compound like 4-ethylphenyl sulfate in biological matrices such as serum or plasma requires a systematic approach and rigorous validation. japsonline.comnih.gov

A typical method involves the following steps:

Sample Preparation: The process often begins with a simple protein precipitation step. elsevierpure.com An aliquot of plasma or serum is mixed with a cold organic solvent, such as acetonitrile (B52724), which contains the internal standard (4-Ethylphenyl-d4 Sulfate Potassium Salt). japsonline.comnih.gov This denatures and precipitates the abundant proteins in the sample. After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. nih.govnih.gov

Chromatographic Separation: The extract is injected into a high-performance liquid chromatography (HPLC) system. Separation is commonly achieved on a reversed-phase column, such as a C18 column. japsonline.comnih.gov A mobile phase gradient, often consisting of an aqueous component with a pH modifier (e.g., ammonium (B1175870) formate (B1220265) or formic acid) and an organic component (e.g., acetonitrile or methanol), is used to elute the compounds. japsonline.comresearchgate.net

Mass Spectrometric Detection: The column eluent is directed into the ion source of a triple quadrupole mass spectrometer, typically using heated electrospray ionization (HESI) in negative ion mode for sulfate compounds. nih.gov The instrument is operated in Selected Reaction Monitoring (SRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. The precursor-to-product ion transition for 4-ethylphenyl sulfate and its deuterated standard are monitored, providing high selectivity and sensitivity.

Method validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible. elsevierpure.comresearchgate.net This involves assessing several key parameters, which are summarized in the table below.

Table 1: Key Parameters for Bioanalytical Method Validation

Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. Correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. Signal-to-noise ratio >10; Accuracy and precision within ±20%.
Accuracy The closeness of the measured value to the true value. Within ±15% of the nominal value (±20% at LLOQ).
Precision The closeness of repeated measurements of the same sample (evaluated as intra- and inter-day precision). Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ).
Recovery The efficiency of the extraction process, comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recovery should be consistent and reproducible.

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |

Electrochemical Sensing Platforms for Metabolite Detection

While LC-MS/MS is a benchmark for accuracy, there is growing interest in developing faster, more portable sensor technologies for metabolite detection. Electrochemical sensors offer a promising alternative for research and point-of-care applications.

A significant innovation in electrochemical sensing is the use of molecularly imprinted polymers (MIPs). These are synthetic materials engineered to have binding sites with high affinity and selectivity for a specific target molecule. Recent research has demonstrated the successful development of a molecularly imprinted biopolymer (MIBP) for the selective detection of 4-ethylphenyl sulfate (4-EPS).

The fabrication process involves using 4-EPS as a template molecule during the polymerization of a biopolymer, such as polydopamine. This polymerization occurs on the surface of an electrode, which can be enhanced with nanomaterials like molybdenum disulfide (MoS₂) nanosheets to improve conductivity and surface area. After the polymer is formed, the 4-EPS template molecules are washed away. This leaves behind nano-sized cavities within the polymer that are complementary in size, shape, and chemical functionality to the 4-EPS molecule, allowing for its highly selective rebinding.

The performance of these novel electrochemical sensors is evaluated based on several key metrics. For a sensor designed to detect 4-EPS, studies have shown excellent performance in research settings. The sensor's response is typically measured using techniques like differential pulse voltammetry (DPV), which provides high sensitivity.

The performance of a recently developed 4-EPS sensor was validated by testing its ability to detect the analyte in spiked urine samples, with the results showing good correlation with those obtained by conventional UPLC-MS/MS methods. This demonstrates the potential of these sensors for practical applications in clinical research.

Table 2: Performance Characteristics of a 4-EPS Electrochemical Sensor

Performance Metric Result
Limit of Detection (LOD) 30 ng/mL
Linear Detection Range 1 - 2200 ng/mL
Sensitivity 0.012 µA/ng mL⁻¹/cm²

| Analytical Technique | Differential Pulse Voltammetry (DPV) |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. chemicalbook.com It provides detailed information about the chemical structure, connectivity, and chemical environment of atoms within a molecule. For a compound like this compound, NMR is crucial for confirming its identity and verifying the success of the deuteration process.

In a ¹H NMR spectrum of the non-deuterated 4-ethylphenyl sulfate, one would expect to see characteristic signals corresponding to the protons of the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃- group) and the protons on the para-substituted aromatic ring (two distinct doublets). For the deuterated standard, this compound, the ¹H NMR spectrum would confirm the structure by showing the signals for the ethyl group protons but a significant reduction or complete absence of the signals in the aromatic region. This absence of signal confirms that the deuterium atoms have replaced the hydrogen atoms on the phenyl ring, which is the defining characteristic of this internal standard.

Similarly, ¹³C NMR would be used to confirm the carbon framework of the molecule. Both techniques are essential quality control steps in the synthesis of such analytical standards to ensure their structural integrity and isotopic purity before their use in quantitative assays.

Chromatographic Separations in Metabolomics Workflows

The detection and quantification of this compound, a deuterated internal standard, are integral to metabolomics studies focusing on gut microbiota-derived metabolites. Its non-labeled analog, 4-ethylphenyl sulfate (4EPS), has been identified as a significant metabolite in several conditions, including chronic kidney disease (CKD) and certain neurological behaviors. nih.govrsc.orgnih.govnih.gov The use of stable isotope-labeled standards like this compound is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring accurate quantification of the endogenous analyte.

Metabolomics workflows for analyzing aromatic compounds such as 4EPS typically employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful combination allows for the separation of complex mixtures of metabolites in biological samples, such as urine, serum, and plasma, followed by their sensitive and specific detection. nih.govrsc.orgmdpi.com

Sample Preparation: The initial step in the workflow involves the preparation of biological samples. A common procedure is protein precipitation, where a solvent like ice-cold methanol (B129727) is added to the sample (e.g., urine or serum) to remove proteins that can interfere with the analysis. rsc.orgdiva-portal.org Following precipitation and centrifugation, the supernatant containing the metabolites is collected, dried, and reconstituted in a solvent suitable for injection into the LC system. rsc.orgdiva-portal.org

Chromatographic Technique: Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is the standard separation technique. rsc.orgnih.gov Reversed-phase chromatography is most commonly used for separating phenyl sulfates and other uremic toxins.

Columns: C18 columns are frequently employed for their ability to retain and separate non-polar and moderately polar compounds based on their hydrophobicity. nih.gov For instance, an Agilent Zorbax SB-C18 column (3.5 μm, 2.1 × 100 mm) has been used in methods for related uremic toxins. nih.gov

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acid additive like formic acid to improve peak shape and ionization efficiency. diva-portal.orgnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate a wide range of metabolites with varying polarities. diva-portal.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte is introduced into a mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode, which is optimal for detecting sulfated and acidic compounds. diva-portal.org Tandem mass spectrometry (MS/MS) is used for quantification, providing high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (4EPS) and its deuterated internal standard (this compound).

A typical metabolomics workflow is summarized below:

StepDescription
1. Sample Collection Collection of biological fluids (e.g., urine, serum, plasma).
2. Sample Preparation Protein precipitation with a solvent like methanol, followed by centrifugation and extraction. Spiking of the internal standard (this compound). diva-portal.org
3. LC Separation Injection of the extracted sample into a UPLC/HPLC system, typically with a reversed-phase C18 column. Separation is achieved using a gradient of aqueous and organic mobile phases (e.g., water/acetonitrile with 0.1% formic acid). diva-portal.org
4. MS/MS Detection Detection using a mass spectrometer in negative ESI mode. Quantification is performed using Multiple Reaction Monitoring (MRM) of specific ion transitions for the analyte and internal standard.
5. Data Analysis Chromatographic peaks are integrated, and the ratio of the analyte peak area to the internal standard peak area is used to calculate the concentration of the analyte in the original sample. rsc.org

Detailed research findings from studies involving 4-ethylphenyl sulfate and related compounds provide specific examples of the chromatographic conditions used.

Table of Representative LC-MS/MS Parameters for Phenyl Sulfate Analysis

Parameter Condition 1 (based on Correia et al., 2020) diva-portal.org Condition 2 (based on Misiak et al., 2022) nih.gov
Chromatography System UPLC HPLC
Column Not specified, but reversed-phase implied Kinetex 5 µm PFP, 150 × 4.6 mm
Mobile Phase A Water with 0.1% formic acid 10 mM Ammonium acetate, 0.1% HCOOH, pH 3.3
Mobile Phase B Methanol with 0.1% formic acid 100% Methanol
Flow Rate 0.2 mL/min 0.6 mL/min
Column Temperature 40 °C 45 °C
Ionization Mode ESI Negative ESI Negative (implied)

| Detection | q-TOF MS | MS analysis |

Biomarker Research and Pathophysiological Associations of 4 Ethylphenyl Sulfate Unlabeled Analog

Investigation of Elevated Levels in Disease Models

Elevated circulating concentrations of 4-EPS have been consistently observed in preclinical and clinical studies of various disease states. Its role as a biomarker and potential mediator of pathology is an active area of investigation, with significant findings in the contexts of chronic kidney disease and neurological conditions.

Chronic Kidney Disease (CKD) Pathophysiological Linkages

4-Ethylphenyl sulfate (B86663) is recognized as a gut-derived uremic toxin that accumulates in the body as kidney function declines. medchemexpress.comnih.gov In patients with CKD, particularly those requiring hemodialysis, the accumulation of protein-bound uremic toxins is a major concern. nih.govresearchgate.net 4-EPS exhibits a high degree of protein binding (over 95%), which significantly hinders its effective removal through conventional hemodialysis, leading to its persistent elevation in patients. nih.gov

Studies in animal models have begun to elucidate the pathophysiological consequences of this accumulation. In a rat model of progressive CKD, elevated plasma levels of gut-derived uremic toxins, including 4-ethylphenyl sulfate, were found to correlate with the downregulation of key hepatic drug-metabolizing enzymes, specifically CYP3A2 and CYP2C11. nih.gov This suggests that 4-EPS may contribute to the altered drug metabolism often observed in CKD. nih.gov The accumulation of uremic toxins like 4-EPS is considered a contributor to the progression of CKD and its systemic complications, including cardiovascular disease. researchgate.netnih.govmdpi.com Furthermore, research has shown that the oral adsorbent AST-120 can decrease plasma levels of 4-EPS in animal models of CKD, highlighting it as a target for therapeutic intervention.

Association with Neurological Conditions in Preclinical Models

A substantial body of preclinical evidence links elevated 4-EPS levels to neurological and behavioral changes, particularly those relevant to Autism Spectrum Disorder (ASD). frontiersin.org In mouse models of ASD, such as the maternal immune activation (MIA) model, serum levels of 4-EPS are significantly increased compared to controls. biorxiv.org Critically, research has demonstrated a causal relationship, where the systemic administration of 4-EPS to healthy wild-type mice is sufficient to induce anxiety-like behaviors. frontiersin.orgcaltech.edu

Mechanistic studies have revealed that 4-EPS can cross the blood-brain barrier and directly impact the central nervous system. nih.govthetransmitter.orgnih.gov Its accumulation in the brain is associated with significant alterations in the function and connectivity of brain regions integral to emotional regulation, including the hippocampus, thalamus, and amygdala. nih.govfrontiersin.org At a cellular level, 4-EPS has been shown to impair the maturation of oligodendrocytes, the cells responsible for producing myelin. researchgate.netnih.govnih.gov This leads to reduced myelination of neuronal axons, a finding that connects the metabolite to deficits in neural conductivity and communication. nih.govphysiology.orgresearchgate.net These findings in preclinical models suggest that elevated 4-EPS, potentially driven by a combination of gut microbiome activity and increased intestinal permeability, may be a key environmental factor contributing to anxiety and other behavioral phenotypes observed in neurodevelopmental disorders. nih.govfrontiersin.org

Table 1: Summary of 4-Ethylphenyl Sulfate (4-EPS) Associations in Disease Models

Disease Context Model System Key Findings References
Chronic Kidney Disease Hemodialysis Patients Identified as a protein-bound uremic toxin; high protein-binding (>95%) limits removal by dialysis. nih.gov
Rat Model of CKD Elevated levels correlate with downregulation of hepatic drug metabolism enzymes (CYP3A2, CYP2C11). nih.gov
Neurological Conditions Mouse Model of ASD Significantly elevated serum levels of 4-EPS observed. biorxiv.org
Wild-Type Mice Systemic administration of 4-EPS induces anxiety-like behaviors. frontiersin.orgcaltech.edu
Gnotobiotic Mice Colonization with 4-EPS-producing bacteria alters brain activity and causes anxiety-like behaviors. nih.govphysiology.org
4-EPS impairs oligodendrocyte maturation and reduces neuronal myelination. researchgate.netnih.gov

Exploration of Metabolite-Driven Biological Processes

Beyond its association with disease states, research has focused on the specific biological and cellular processes that 4-EPS modulates. These investigations are crucial for understanding the mechanisms through which this metabolite exerts its effects on host physiology, from vascular responses to fundamental cellular signaling pathways.

Studies on Vascular Smooth Muscle Cell Responses

The role of 4-EPS in cardiovascular pathology, a major comorbidity in CKD, is an emerging area of study. As a uremic toxin, it is broadly implicated in endothelial dysfunction. medchemexpress.com More specific research, based on a preprint study, has explored the interaction of 4-EPS with the Angiotensin II receptor type 1 (AT1R), a key regulator of blood pressure and vascular tone. This research suggested that 4-EPS can reduce the binding of angiotensin II to its receptor, thereby decreasing the contractile response of aortic vascular smooth muscle cells ex vivo. The same study reported that in an in vivo mouse model, 4-EPS inhibited the increase in blood pressure mediated by Angiotensin II. These preliminary findings suggest a complex, modulatory role for 4-EPS in vascular biology that warrants further investigation.

Roles in Cellular Signaling Pathways

4-Ethylphenyl sulfate has been shown to influence several key cellular signaling pathways in different tissues. In the brain, its presence is linked to altered gene expression in oligodendrocytes, leading to a significant downregulation of genes critical for myelination, such as Oligodendrocyte myelination glycoprotein (B1211001) and Opalin. frontiersin.org Concurrently, it upregulates markers associated with non-myelinating oligodendrocyte progenitor cells. frontiersin.org This demonstrates a targeted influence on the genetic programs governing cell maturation and function.

In other contexts, 4-EPS has been shown to affect pathways related to inflammation and cell survival. While direct evidence for 4-EPS inducing reactive oxygen species (ROS) is still developing, this is a common mechanism for other uremic toxins like indoxyl sulfate and hippuric acid, which are known to cause mitochondrial ROS production and endothelial dysfunction. nih.govnih.gov Inflammatory signaling, particularly through pathways like NF-κB, is a hallmark of the uremic state and is activated by various uremic toxins to promote the expression of pro-inflammatory cytokines. nih.govmdpi.comresearchgate.netmdpi.com In a recent study on colon cancer cells, 4-EPS treatment was found to modulate the Bcl-2 family of proteins, leading to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.

Table 2: Observed Effects of 4-Ethylphenyl Sulfate (4-EPS) on Biological Processes

Biological Process Cell/System Type Observed Effect References
Myelination Brain Oligodendrocytes Impairs maturation; downregulates myelination-related genes; reduces myelination of axons. researchgate.netfrontiersin.orgnih.govnih.gov
Brain Activity Mouse Brain Alters region-specific activity and functional connectivity, particularly in limbic areas. nih.govnih.govresearchgate.net
Vascular Response Aortic Smooth Muscle Cells Reduces vasoconstrictive response to Angiotensin II (preprint finding).
Apoptosis Colon Cancer Cells Upregulates Bax and downregulates Bcl2.
Cell Cycle Colon Cancer Cells Induces G2/M phase cell cycle arrest.

Contribution to Gut Microbiota-Host Axis Research

The study of 4-EPS has significantly advanced the understanding of the gut microbiota-host axis, providing a clear example of how a microbially-produced molecule can systemically impact host health. digitellinc.comnih.govyoutube.com 4-EPS is not produced by human cells; its existence in the body is entirely dependent on a two-step process involving the gut microbiome and host enzymes. nih.govresearchgate.net

The synthesis begins in the gut, where certain bacteria catabolize the dietary amino acid tyrosine to produce 4-ethylphenol (B45693) (4EP). nih.govresearchgate.net Research has identified specific bacteria, such as Bacteroides ovatus and Lactobacillus plantarum, that carry out the enzymatic steps in this conversion. frontiersin.orgphysiology.orggoogle.com Once produced, 4EP is absorbed from the gut into the host's circulation, where it is sulfated, primarily in the liver, to form 4-ethylphenyl sulfate. the-scientist.comresearchgate.netthetransmitter.org The indispensable role of the microbiota is confirmed by studies in germ-free mice, which have virtually undetectable levels of 4-EPS. frontiersin.org

This molecule serves as a key chemical messenger linking the metabolic state of the gut with distant organs. Its role as a uremic toxin establishes its importance in the "gut-kidney axis," where microbial dysbiosis can exacerbate kidney disease. nih.govnih.gov Simultaneously, its ability to cross the blood-brain barrier and influence neurological function and behavior places it at the center of "gut-brain axis" research, connecting microbial metabolism to neurodevelopment and anxiety. nih.govphysiology.orgresearchgate.netnih.gov

Impact of Microbial Dysbiosis on Metabolite Production

The production of 4-Ethylphenyl Sulfate is intrinsically linked to the metabolic activities of the gut microbiota. digitellinc.com Specifically, certain species of gut bacteria are responsible for the synthesis of the precursor molecule, 4-ethylphenol (4EP), through the catabolism of aromatic amino acids like tyrosine and phenylalanine. frontiersin.orgresearchgate.net This initial conversion is a key step that is dependent on the presence and abundance of specific microbial populations. frontiersin.org

Research has demonstrated that microbial dysbiosis, an imbalance in the composition of the gut microbiota, can lead to an overproduction of 4-ethylphenol and consequently, elevated levels of circulating 4-Ethylphenyl Sulfate. frontiersin.org Studies in mouse models of atypical neurodevelopment have shown a significant increase in 4EPS levels. digitellinc.comnih.govresearchgate.net Furthermore, germ-free mice, which lack a gut microbiome, exhibit very low levels of 4EPS compared to conventionally colonized mice, underscoring the microbial origin of its precursor. frontiersin.org

The process of converting 4-ethylphenol to 4-Ethylphenyl Sulfate occurs within the host's body, primarily in the liver, through a sulfation reaction catalyzed by sulfotransferase enzymes. researchgate.netnih.gov This metabolic transformation renders the compound more water-soluble, facilitating its circulation throughout the body. nih.gov The presence of 4-Ethylphenyl Sulfate in blood and urine has made it a target for biomarker studies investigating the impact of gut microbial metabolism on host physiology. frontiersin.orgacs.org

Microbial MetabolitePrecursor Amino AcidsKey Bacterial Genera InvolvedHost Modification
4-Ethylphenol (4EP)Tyrosine, PhenylalanineBacteroides, Clostridium researchgate.net-
4-Ethylphenyl Sulfate (4EPS)--Sulfation in the liver

Interactions within the Gut-Brain Axis in Research Contexts

The gut-brain axis, a bidirectional communication network between the gastrointestinal tract and the central nervous system, is a critical area of research where 4-Ethylphenyl Sulfate has been identified as a key molecular player. digitellinc.com Studies have revealed that this gut-derived metabolite can cross the blood-brain barrier and exert effects on brain function and behavior. digitellinc.comnih.gov

Elevated levels of 4-Ethylphenyl Sulfate have been associated with anxiety-like behaviors in mouse models. nih.govresearchgate.netsciencedaily.com Research has shown that administration of 4EPS to mice led to increased anxiety and altered brain activity in regions associated with fear. sciencedaily.com Furthermore, investigations into the cellular mechanisms have revealed that 4EPS can impair the maturation of oligodendrocytes, the cells responsible for producing myelin, the protective sheath around nerve fibers. nih.govresearchgate.net This impairment results in reduced myelination of neuronal axons, which has been linked to behavioral changes. nih.govnih.gov

The connection between elevated 4EPS and neurological conditions is an active area of investigation. Increased levels of this metabolite have been observed in some individuals with autism spectrum disorder (ASD). digitellinc.comfrontiersin.orgnih.gov These findings suggest that 4-Ethylphenyl Sulfate, as a product of microbial dysbiosis, may contribute to the pathophysiology of certain neurodevelopmental conditions by influencing brain development and function. digitellinc.comfrontiersin.orgnih.gov The ability to sequester 4EPS in the gut has been shown to reduce its circulating levels and improve anxiety-like behaviors in preclinical models, highlighting it as a potential therapeutic target. digitellinc.comsciencedaily.com

Research FindingModel SystemObserved EffectReference
Elevated 4EPS levelsMouse model of atypical neurodevelopmentAssociated with anxiety-like behaviors nih.govresearchgate.net
4EPS administrationWild-type miceInduced anxiety-like behaviors and altered brain activity sciencedaily.com
4EPS exposureIn vitro and in vivo (mice)Impaired oligodendrocyte maturation and reduced myelination nih.gov
Elevated 4EPS levelsHumansAssociation with Autism Spectrum Disorder digitellinc.comfrontiersin.orgnih.gov
Sequestration of 4EPS in the gutMiceReduced circulating 4EPS and improved anxiety-like behaviors digitellinc.comsciencedaily.com

Mechanistic Studies in Cellular and in Vitro Systems

Cellular Uptake and Transport Mechanisms

The movement of 4-ethylphenyl sulfate (B86663) (4EPS) across cellular barriers is a critical determinant of its biological activity. In vitro and cellular studies suggest that its transport is mediated by a combination of passive and active mechanisms, with a significant role played by specific transporter proteins.

The non-sulfated precursor, 4-ethylphenol (B45693) (4EP), is a small, relatively non-polar molecule that is thought to passively diffuse across the lipid bilayer of colon epithelial cells. nih.gov However, upon sulfation in the liver to form 4EPS, its physicochemical properties change dramatically, making it less likely to passively cross cell membranes. frontiersin.org

Evidence points to the involvement of Organic Anion Transporters (OATs) in the active transport of 4EPS. nih.govnih.gov Studies have shown that 4EPS is a substrate for OAT1 and OAT3, which are crucial for the renal secretion of various endogenous and exogenous compounds. nih.govnih.gov The use of probenecid (B1678239), an inhibitor of OATs, has been shown to increase plasma levels of 4EPS in humans, further supporting the role of these transporters in its clearance. nih.gov In the context of the blood-brain barrier (BBB), OAT3 has been identified as an efflux transporter that may be involved in removing 4EPS from the brain. nih.gov However, the precise mechanisms governing its entry into the brain remain under investigation, with possibilities including transport via other influx transporters or passage in its non-sulfated form, 4EP, followed by intracellular sulfation. nih.gov

The potential transport mechanisms for 4EPS across a cell membrane are summarized in the table below.

Transport MechanismDescriptionRelevant TransportersEvidence
Active Influx Carrier-mediated transport into the cell, likely against a concentration gradient.Putative influx transporters (under investigation)Inferred from its charged nature and the presence of dedicated transporters for similar molecules. nih.gov
Active Efflux Carrier-mediated transport out of the cell, often to facilitate clearance.Organic Anion Transporter 3 (OAT3)Identified as an efflux transporter for 4EPS in the brain. nih.gov
Renal Secretion Active transport into renal tubule cells for excretion in urine.Organic Anion Transporter 1 (OAT1), Organic Anion Transporter 3 (OAT3)Studies in knockout mice and with the inhibitor probenecid confirm their role. nih.govnih.gov
Passive Diffusion (of 4-Ethylphenol) The non-sulfated precursor, 4-ethylphenol, can likely cross cell membranes passively before being converted to 4EPS intracellularly.Not applicableBased on its physicochemical properties (small size, non-polar). nih.gov

Interactions with Molecular Targets and Receptors (if applicable and non-pharmacological)

Once inside the body, 4-ethylphenyl sulfate (4EPS) can interact with various molecular components, influencing their function. One of the most well-documented interactions is with serum albumin. 4EPS is known to bind to serum albumin, which can affect its distribution, metabolism, and excretion. plos.org The ethylphenyl chain of 4EPS is thought to be a key determinant of this binding. plos.org

In addition to plasma proteins, in silico molecular docking studies have suggested that 4EPS may interact with histone deacetylases (HDACs). nih.gov These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones. The interaction of 4EPS with HDACs, particularly HDAC1, suggests a potential mechanism for its observed effects on cellular processes like cell cycle and apoptosis. nih.govnih.gov Other gut microbial metabolites, such as short-chain fatty acids, have also been shown to exert their effects through HDAC inhibition. nih.govnih.gov

A summary of the key molecular interactions of 4EPS is presented below.

Molecular TargetType of InteractionImplicationEvidence
Serum Albumin Protein bindingAffects transport, bioavailability, and clearance of 4EPS.Experimental studies on the interaction of 4EPS with bovine serum albumin. plos.org
Histone Deacetylases (HDACs), specifically HDAC1 Putative inhibition (based on in silico studies)May alter gene expression related to cell cycle control and apoptosis.Molecular docking and simulation studies. nih.govnih.gov

Enzyme Kinetic Studies Utilizing Deuterated Substrates

The use of deuterated compounds, such as 4-ethylphenyl-d4 sulfate potassium salt, is a powerful tool in the study of drug metabolism and enzyme kinetics. juniperpublishers.com By replacing hydrogen atoms with deuterium (B1214612) at a site of metabolic modification, the carbon-deuterium bond becomes stronger than the corresponding carbon-hydrogen bond. This can lead to a "kinetic isotope effect," where the rate of the metabolic reaction is slowed down. nih.gov

Metabolic stability assays using deuterated substrates can also provide crucial information for predicting the in vivo behavior of a compound. juniperpublishers.com These assays typically measure the disappearance of the parent compound over time when incubated with metabolically active systems like liver microsomes or hepatocytes. nih.gov

The table below outlines the potential applications of this compound in enzyme kinetic studies.

Study TypePrincipleInformation Gained
Metabolic Stability Assay Compare the rate of degradation of the deuterated vs. non-deuterated compound in liver microsomes or hepatocytes.Intrinsic clearance, metabolic half-life, and the importance of specific metabolic pathways. nih.govjuniperpublishers.com
Kinetic Isotope Effect Study Measure the difference in the rate of metabolism between the deuterated and non-deuterated compound by specific enzymes (e.g., CYPs).Identification of rate-limiting steps in metabolism and the enzymes involved. nih.gov
Metabolite Identification Use as a tracer to follow the metabolic fate of 4EPS and identify its metabolites.Elucidation of metabolic pathways.

Exploration of Molecular Pathways Modulated by 4-Ethylphenyl Sulfate

Research has begun to uncover the molecular pathways that are modulated by 4-ethylphenyl sulfate (4EPS), providing a mechanistic basis for its observed biological effects. These effects are particularly notable in the context of neurological health and cancer biology.

In the central nervous system, elevated levels of 4EPS have been linked to changes in oligodendrocyte function and myelination. nih.gov Studies in mice have shown that increased concentrations of 4EPS in the brain are associated with a significant downregulation of genes crucial for myelination, such as Oligodendrocyte myelination glycoprotein (B1211001) and Opalin. nih.gov This is accompanied by an increase in non-myelinating oligodendrocyte progenitor cells, leading to reduced myelination of neuronal axons. nih.gov

In the realm of cancer research, 4EPS has demonstrated selective anticancer activity against human colon cancer cells. nih.gov Mechanistically, 4EPS was found to induce apoptosis (programmed cell death) by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis. nih.govnih.gov Furthermore, 4EPS was shown to cause cell cycle arrest in the G2/M phase, preventing the cancer cells from progressing through mitosis. nih.gov

The following table summarizes the known molecular pathways modulated by 4EPS.

Biological ContextModulated Pathway/ProcessKey Molecular EventsCellular Outcome
Neurological System Oligodendrocyte function and myelinationDownregulation of Oligodendrocyte myelination glycoprotein and Opalin gene expression. nih.govReduced myelination of neuronal axons. nih.govnih.gov
Colon Cancer Intrinsic Apoptosis PathwayUpregulation of Bax, downregulation of Bcl-2. nih.govInduction of apoptosis in cancer cells. nih.gov
Colon Cancer Cell Cycle RegulationArrest at the G2/M phase. nih.govInhibition of cancer cell proliferation. nih.gov

Applications in Preclinical Research and Animal Models

Investigation of Metabolite Kinetics in Animal Models

The study of how the body absorbs, distributes, metabolizes, and excretes compounds (ADME) is fundamental in pharmacology and toxicology. 4-Ethylphenyl-d4 Sulfate (B86663) Potassium Salt is instrumental in dissecting the pharmacokinetic profile of 4-ethylphenyl sulfate in animal models. By introducing the deuterated form, researchers can accurately track its journey through the biological system, distinguishing it from the endogenous, non-deuterated compound.

This allows for precise measurements of key pharmacokinetic parameters. For instance, studies can determine the clearance rate of the metabolite from the bloodstream, its volume of distribution within different tissues, and its half-life. This information is vital for understanding how the compound accumulates in conditions like chronic kidney disease and for developing potential therapeutic strategies to enhance its clearance.

Use of Deuterated Analogues in Tracer Studies

Isotopically labeled compounds, such as 4-Ethylphenyl-d4 Sulfate Potassium Salt, are invaluable in metabolic tracer studies. The deuterium (B1214612) atoms act as a "tag," allowing researchers to follow the metabolic fate of the administered compound without interfering with the biological processes themselves. This is because the substitution of hydrogen with deuterium results in a minimal change in the compound's chemical properties.

In the context of uremic toxin research, tracer studies using this deuterated analog can elucidate the pathways by which 4-ethylphenyl sulfate is produced and eliminated. For example, animal models can be administered the labeled compound to identify the specific transporters involved in its secretion in the kidneys and its potential metabolism in the liver. These studies provide a dynamic view of the compound's behavior in a living organism, offering insights that cannot be obtained from static concentration measurements alone.

Assessment of Biological Impact in Non-Human Systems (excluding toxicity profiles)

Beyond its use in kinetic and metabolic studies, this compound can be employed to investigate the biological effects of its non-deuterated form on various organ systems in non-human models. By using the labeled compound, researchers can confirm the uptake and localization of the sulfate conjugate in specific tissues, thereby correlating its presence with observed biological responses.

Future Directions and Emerging Research Avenues

Integration of Multi-Omics Data for Comprehensive Understanding

A complete understanding of the impact of metabolites like 4-ethylphenyl sulfate (B86663) requires a holistic view of the biological system. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the complex interactions between this metabolite, the host, and the gut microbiome nih.govnih.gov.

Future research will focus on combining these data layers to:

Elucidate Causal Relationships: By correlating levels of 4-ethylphenyl sulfate with genomic data (e.g., from host and microbiome), transcriptomic responses in host tissues, and changes in the proteome, researchers can move beyond simple associations to identify causal genotype-environment-phenotype relationships arxiv.orgarxiv.org. For example, integrating metabolomics with gut microbiome sequencing can identify specific bacterial genes and pathways responsible for producing the precursor, 4-ethylphenol (B45693).

Identify Biomarker Signatures: Multi-omics integration can help identify comprehensive biomarker panels. A signature that includes specific microbes, host genetic variants, and corresponding levels of 4-ethylphenyl sulfate could be more predictive of disease risk or progression than any single marker alone.

Map Regulatory Networks: This integrative approach can reveal how 4-ethylphenyl sulfate influences host cellular pathways. For instance, transcriptomics can show which genes are up- or down-regulated in kidney cells exposed to the metabolite, while proteomics can confirm changes in protein expression, revealing the functional consequences and regulatory networks affected nih.gov.

The use of artificial intelligence (AI) and machine learning will be crucial for analyzing these large, complex datasets to identify meaningful patterns and predictive models arxiv.orgarxiv.org.

Table 1: Illustrative Multi-Omics Integration Strategy for 4-Ethylphenyl Sulfate Research

Omics Layer Data Type Research Question Potential Insight
Metabolomics Quantitative levels of 4-ethylphenyl sulfate and related metabolites. What are the circulating levels in healthy vs. disease states? Establishes baseline and pathological concentrations.
Genomics (Microbiome) 16S rRNA or shotgun sequencing of gut bacteria. Which bacterial species or genes correlate with 4-ethylphenyl sulfate levels? Identifies microbial producers of the 4-ethylphenol precursor.
Transcriptomics (Host) RNA-Seq of host tissues (e.g., kidney, liver). How does gene expression change in response to elevated 4-ethylphenyl sulfate? Reveals cellular pathways affected by toxicity (e.g., inflammation, oxidative stress).

| Proteomics (Host) | Mass spectrometry of proteins in host tissues or plasma. | Which protein levels are altered by 4-ethylphenyl sulfate exposure? | Confirms functional changes in pathways identified by transcriptomics. |

Development of Advanced Analytical Tools for High-Throughput Screening

Investigating the biological effects of 4-ethylphenyl sulfate and identifying molecules that can modulate its production or activity requires robust and efficient screening methods. High-throughput screening (HTS) is a key methodology for testing large libraries of compounds to find potential inhibitors or therapeutic agents drugtargetreview.com.

Future advancements in this area will likely involve:

Novel HTS Assays: Developing cell-based or enzymatic assays that can screen for inhibitors of the microbial enzymes that produce 4-ethylphenol or the host sulfotransferase enzymes that convert it to its sulfated form. For example, fluorescence-based assays can be designed to provide a rapid readout of enzyme activity, facilitating the screening of thousands of compounds nih.gov.

Advanced Mass Spectrometry Techniques: The development of more sensitive and selective mass spectrometry methods is essential for the broad-scale analysis of sulfated metabolites, an area of research known as "sulfatome" analysis acs.orgyoutube.com. Techniques that can rapidly identify and quantify a wide range of sulfated compounds in biological samples will allow researchers to screen for metabolic changes across large cohorts or in response to interventions nih.gov. The use of isotope-labeled standards like 4-Ethylphenyl-d4 Sulfate Potassium Salt is fundamental to ensuring the accuracy of these high-throughput analytical methods hoelzel-biotech.com.

Enzymatic Tools for Metabolite Discovery: The use of specific enzymes like arylsulfatases in combination with mass spectrometry can help selectively identify and characterize sulfated metabolites from complex samples, aiding in the discovery of new compounds and pathways related to 4-ethylphenyl sulfate acs.org.

Table 2: Comparison of Screening and Analytical Methodologies

Method Application for 4-Ethylphenyl Sulfate Research Advantages Challenges
Fluorescence-Based HTS Screening for inhibitors of sulfotransferase (SULT) enzymes. Rapid, automated, suitable for large compound libraries nih.gov. Indirect measurement, potential for false positives/negatives.
LC-MS/MS-Based Screening Quantifying the direct enzymatic product (4-ethylphenyl sulfate) in screening assays. High specificity and sensitivity, direct measurement nih.gov. Lower throughput than fluorescence-based methods.

| Sulfatome Analysis | Profiling all sulfated metabolites in a sample to see broader effects of interventions. | Comprehensive view of sulfation metabolism acs.org. | Data complexity, requires specialized analytical and bioinformatic tools. |

Exploration of Novel Biological Roles beyond Established Associations

While 4-ethylphenyl sulfate is primarily known as a uremic toxin, many metabolites have multiple biological roles. Future research will explore whether it has functions beyond its established associations with kidney disease and cardiovascular toxicity. Sulfation is a common metabolic process that regulates the activity of many molecules, including hormones and neurotransmitters cuni.czresearchgate.net.

Emerging avenues of investigation include:

Interactions with Cellular Signaling: Investigating whether 4-ethylphenyl sulfate can act as a signaling molecule itself, potentially interacting with cellular receptors or ion channels. Other sulfated phenolic compounds have been shown to modulate physiological processes researchgate.net.

Impact on the Gut-Brain Axis: Some microbial metabolites can cross the blood-brain barrier and influence neurological function cuni.cz. Research could explore if 4-ethylphenyl sulfate or its precursor affects the central nervous system, contributing to neurological symptoms sometimes observed in patients with severe kidney disease.

Modulation of Immune Responses: The gut microbiome and its metabolites are known to profoundly influence the host immune system. Studies could examine whether 4-ethylphenyl sulfate modulates inflammatory pathways or immune cell function, which could have implications for a range of chronic diseases.

Antioxidant and Pro-oxidant Activities: The biological activity of phenolic compounds is often linked to their antioxidant potential. However, depending on the cellular context, they can also exhibit pro-oxidant effects. Future studies could clarify the specific effects of 4-ethylphenyl sulfate on oxidative stress in different cell types mdpi.com.

Therapeutic Strategy Development Targeting Metabolic Pathways (mechanistic focus)

Given the role of 4-ethylphenyl sulfate as a uremic toxin, a key goal is to develop therapeutic strategies to lower its concentration or mitigate its harmful effects. A mechanistic focus on the metabolic pathways involved is crucial for developing targeted and effective interventions nih.govresearchcorridor.org.

Potential therapeutic strategies with a mechanistic focus include:

Inhibition of Microbial Production: The most direct approach is to target the production of the precursor, 4-ethylphenol, in the gut. This could involve the development of small molecule inhibitors that specifically target the bacterial enzymes responsible for its synthesis from dietary tyrosine. This requires a detailed understanding of the specific enzymes and microbial pathways involved.

Modulation of Host Sulfation: Targeting the host sulfotransferase (SULT) enzymes that convert 4-ethylphenol to 4-ethylphenyl sulfate is another possibility. However, this approach is complex, as SULT enzymes metabolize a wide range of compounds, and inhibition could have unintended consequences nih.gov.

Enhancing Metabolite Clearance: Developing strategies to increase the excretion of 4-ethylphenyl sulfate could lower its circulating levels. This might involve targeting specific renal or hepatic transporters responsible for its clearance.

Targeting Downstream Pathological Pathways: Rather than targeting the metabolite itself, therapies could focus on blocking the specific pathological pathways it activates. For example, if 4-ethylphenyl sulfate is found to induce cellular damage via a specific receptor or signaling cascade, inhibitors of that cascade could be used to prevent its toxic effects nih.govfrontiersin.org. This approach is common in cancer therapy, where understanding the metabolic reprogramming of cells allows for the development of targeted drugs mdpi.com.

Table 3: Mechanistic Approaches for Therapeutic Intervention

Strategy Target Mechanism of Action Potential Outcome
Microbial Enzyme Inhibition Bacterial enzymes in the tyrosine fermentation pathway. Prevent the formation of the 4-ethylphenol precursor in the gut. Reduced systemic load of 4-ethylphenol and subsequently 4-ethylphenyl sulfate.
Receptor Blockade Host cell receptors that bind 4-ethylphenyl sulfate. Prevent the metabolite from initiating intracellular signaling that leads to toxicity. Mitigation of cellular damage (e.g., inflammation, fibrosis) despite elevated metabolite levels.

| Metabolic Pathway Modulation | Downstream pathways activated by 4-ethylphenyl sulfate (e.g., oxidative stress pathways). | Inhibit the specific cellular processes that cause pathology. | Reduced end-organ damage. |

Q & A

Q. What are the optimal methods for synthesizing 4-Ethylphenyl-d4 Sulfate Potassium Salt with high isotopic purity?

  • Methodological Answer : Synthesis typically involves sulfation of 4-ethylphenol-d4 using sulfur trioxide (SO₃) complexes in anhydrous conditions, followed by neutralization with potassium hydroxide. Isotopic purity (≥98% deuterium) is ensured by using deuterated precursors and controlling reaction conditions (e.g., temperature <50°C to minimize H/D exchange). Post-synthesis, ion-exchange chromatography isolates the potassium salt. Gravimetric analysis (precipitation as BaSO₄) confirms sulfate content .
  • Key Parameters :
StepTemperatureReaction TimePurity Check
Sulfation40–50°C4–6 hrsNMR for deuteration
Neutralization25°C1 hrpH titration (target pH 7–8)

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : ¹H NMR (absence of aromatic proton signals confirms deuteration at the ethylphenyl group) and ¹³C NMR (to verify the sulfate ester bond).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching m/z 255.33 (C₈D₄H₂KNO₄S) .
  • FTIR : Detect S-O stretching vibrations (1050–1250 cm⁻¹) and absence of OH bands .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Methodological Answer : The salt is highly soluble in water (>100 mg/mL) but insoluble in ethanol or DMSO. For biological assays, prepare stock solutions in deionized water (pH 6.5–7.5) and filter-sterilize (0.22 µm). Avoid acidic buffers (pH <5) to prevent hydrolysis of the sulfate ester .

Advanced Research Questions

Q. How does isotopic deuteration (d4) affect the metabolic stability of 4-Ethylphenyl Sulfate in pharmacokinetic studies?

  • Methodological Answer : Deuterium at the ethylphenyl group reduces metabolic oxidation by cytochrome P450 enzymes, extending half-life (t₁/₂) in hepatic microsomal assays. Compare LC-MS/MS data for deuterated vs. non-deuterated analogs:
  • Example Data :
Compoundt₁/₂ (Human Liver Microsomes)Metabolic Clearance
4-Ethylphenyl Sulfate2.1 hrsHigh
4-Ethylphenyl-d4 Sulfate4.8 hrsModerate
Use stable isotope-labeled internal standards for quantification .

Q. What analytical strategies resolve contradictions in sulfate quantification between gravimetric and chromatographic methods?

  • Methodological Answer : Gravimetric analysis (via BaSO₄ precipitation) may overestimate sulfate due to co-precipitation of impurities. Cross-validate with:
  • Ion chromatography (IC) : Quantify free sulfate ions (retention time ~8–10 mins, using a Dionex AS11-HC column).
  • ICP-OES : Measure potassium content (w/w) to infer sulfate stoichiometry .
  • Example Discrepancy Resolution :
    If gravimetric results exceed IC data by >5%, repeat precipitation with barium chloride in acidic (HCl) conditions to minimize interference.

Q. How can researchers design stability studies to evaluate hydrolytic degradation of this compound?

  • Methodological Answer : Conduct accelerated degradation studies:
  • Conditions : pH 3–9 buffers (25–40°C), monitor via HPLC-UV (λ = 254 nm).
  • Kinetic Analysis : Plot degradation rate (k) vs. pH to identify stability maxima.
  • Key Findings :
    Hydrolysis is pH-dependent, with maximum stability at pH 6–7. Acidic conditions (pH 3) degrade the compound 10× faster than neutral .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.